2'-O-galloylhyperin
Overview
Description
2’-O-Galloylhyperin is a naturally occurring flavonoid compound isolated from the plant Pyrola incarnata Fisch. This compound is known for its significant biological and pharmacological activities, including anti-oxidative and anti-inflammatory properties . The molecular formula of 2’-O-galloylhyperin is C28H24O16, and it has a molecular weight of 616.48 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2’-O-Galloylhyperin can be synthesized through the esterification of hyperin with gallic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified using chromatographic techniques to isolate the desired product .
Industrial Production Methods: Industrial production of 2’-O-galloylhyperin involves the extraction of the compound from Pyrola incarnata Fisch. The plant material is subjected to solvent extraction using solvents like methanol or ethanol. The extract is then concentrated and purified using techniques such as column chromatography to obtain pure 2’-O-galloylhyperin .
Chemical Reactions Analysis
Types of Reactions: 2’-O-Galloylhyperin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The hydroxyl groups in 2’-O-galloylhyperin can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are used for substitution reactions.
Major Products: The major products formed from these reactions include quinones, reduced flavonoids, and substituted derivatives of 2’-O-galloylhyperin .
Scientific Research Applications
2’-O-Galloylhyperin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the chemical behavior of flavonoids and their derivatives.
Biology: The compound is studied for its anti-inflammatory and antioxidant properties, making it a potential candidate for treating inflammatory diseases
Medicine: Research has shown that 2’-O-galloylhyperin can attenuate lipopolysaccharide-induced inflammatory responses by activating SIRT1/Nrf2 and inhibiting the NF-κB pathways
Industry: The compound is explored for its potential use in functional foods and nutraceuticals due to its health benefits
Mechanism of Action
2’-O-Galloylhyperin exerts its effects through several molecular mechanisms:
Activation of SIRT1/Nrf2 Pathway: The compound enhances the nuclear translocation of Nrf2 and upregulates the expression of heme oxygenase-1 (HO-1) and SIRT1
Inhibition of NF-κB Pathway: It suppresses the expression levels of inducible nitric oxide synthase (iNOS) and blocks the translocation of NF-κB from the cytosol to the nucleus
Anti-inflammatory Effects: The compound significantly reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6)
Comparison with Similar Compounds
Hyperin: A flavonoid glycoside with similar anti-inflammatory and antioxidant properties.
Quercetin: Another flavonoid known for its strong antioxidant activity.
Kaempferol: A flavonoid with anti-inflammatory and anticancer properties
Uniqueness of 2’-O-Galloylhyperin: 2’-O-Galloylhyperin is unique due to its specific molecular structure, which includes a galloyl group attached to the hyperin molecule. This structural feature enhances its biological activities, making it more potent in its anti-inflammatory and antioxidant effects compared to other similar compounds .
Properties
IUPAC Name |
[(2S,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 3,4,5-trihydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O16/c29-8-18-21(37)23(39)26(43-27(40)10-4-15(34)20(36)16(35)5-10)28(42-18)44-25-22(38)19-14(33)6-11(30)7-17(19)41-24(25)9-1-2-12(31)13(32)3-9/h1-7,18,21,23,26,28-37,39H,8H2/t18-,21+,23+,26-,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGWEUQZDRUMRE-UNZYZCBSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50971993 | |
Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 2-O-(3,4,5-trihydroxybenzoyl)hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50971993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53209-27-1, 56552-82-0 | |
Record name | 2′′-O-Galloylhyperin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53209-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2''-Galloylhyperin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053209271 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 2-O-(3,4,5-trihydroxybenzoyl)hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50971993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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